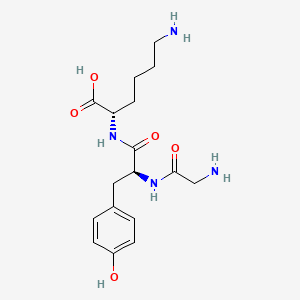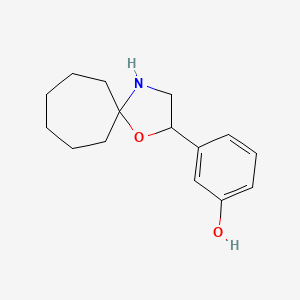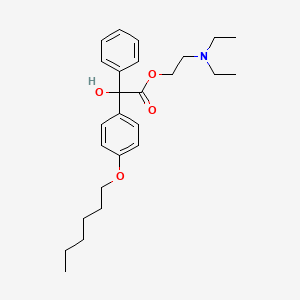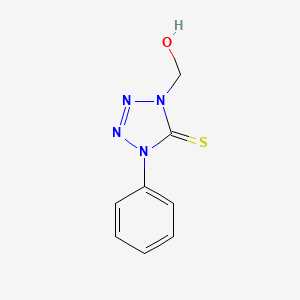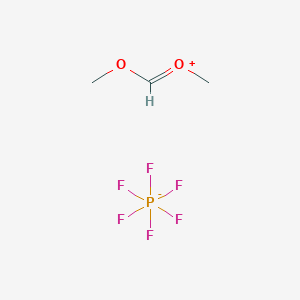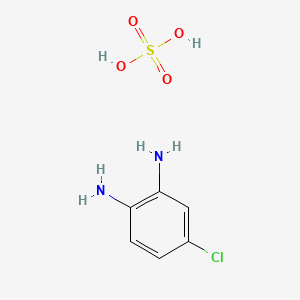
4-chlorobenzene-1,2-diamine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobenzene-1,2-diamine is an organic compound with the molecular formula C6H7ClN2. It is also known as 4-chloro-o-phenylenediamine. This compound is a derivative of benzene, where two amino groups are attached to the benzene ring at the 1 and 2 positions, and a chlorine atom is attached at the 4 position. Sulfuric acid is often used in conjunction with this compound in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chlorobenzene-1,2-diamine can be synthesized through several methods. One common method involves the reduction of 4-chloro-1,2-dinitrobenzene using a reducing agent such as tin(II) chloride in hydrochloric acid. The reaction typically proceeds under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 4-chlorobenzene-1,2-diamine often involves the catalytic hydrogenation of 4-chloro-1,2-dinitrobenzene. This process is carried out in the presence of a catalyst such as palladium on carbon under high pressure and temperature .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorobenzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and catalytic hydrogenation are commonly used.
Substitution: Reagents like nitric acid and sulfuric acid are used for nitration reactions
Major Products
Oxidation: Produces quinones.
Reduction: Produces corresponding amines.
Substitution: Produces nitro derivatives
Wissenschaftliche Forschungsanwendungen
4-Chlorobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Used in the production of dyes and pigments .
Wirkmechanismus
The mechanism of action of 4-chlorobenzene-1,2-diamine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to an electrophile. In oxidation reactions, it can lose electrons to form quinones. The specific pathways and molecular targets depend on the type of reaction it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1,4-phenylenediamine: Similar structure but with chlorine and amino groups at different positions.
4-Chloro-1,3-diaminobenzene: Similar structure but with amino groups at different positions.
Uniqueness
4-Chlorobenzene-1,2-diamine is unique due to its specific arrangement of chlorine and amino groups, which gives it distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
68459-98-3 |
|---|---|
Molekularformel |
C6H9ClN2O4S |
Molekulargewicht |
240.67 g/mol |
IUPAC-Name |
4-chlorobenzene-1,2-diamine;sulfuric acid |
InChI |
InChI=1S/C6H7ClN2.H2O4S/c7-4-1-2-5(8)6(9)3-4;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4) |
InChI-Schlüssel |
QLBNVFYDSCHETM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)N)N.OS(=O)(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)N)N.OS(=O)(=O)O |
| 68459-98-3 | |
Verwandte CAS-Nummern |
95-83-0 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



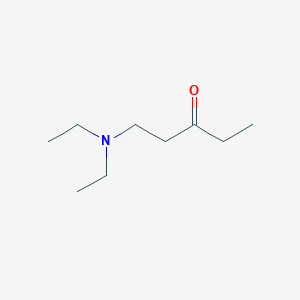
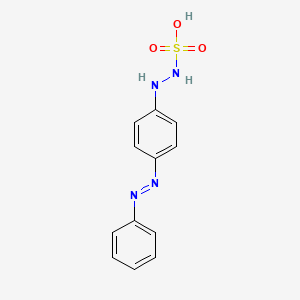

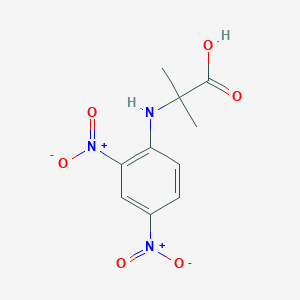
![[3,4,5-Triacetyloxy-6-(4-nitroanilino)oxan-2-yl]methyl acetate](/img/structure/B1614550.png)
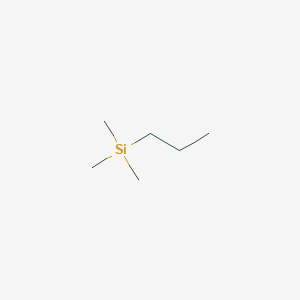
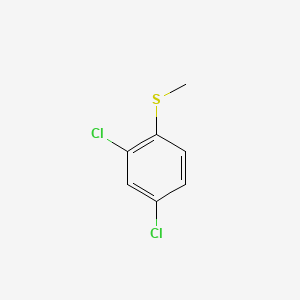
![[(1R,3R,5S,6R)-8-methyl-3-(3,4,5-trimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] 1-methylpyrrole-2-carboxylate](/img/structure/B1614554.png)
